molecular formula C15H14N2O6S B404962 ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE

ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE

Cat. No.: B404962
M. Wt: 350.3g/mol
InChI Key: BWEXZHFBPXLFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE is an organic compound with the molecular formula C15H14N2O6S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(4-NITROBENZENESULFONAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonyl group allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3g/mol

IUPAC Name

ethyl 2-[(4-nitrophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H14N2O6S/c1-2-23-15(18)13-5-3-4-6-14(13)16-24(21,22)12-9-7-11(8-10-12)17(19)20/h3-10,16H,2H2,1H3

InChI Key

BWEXZHFBPXLFAT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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